2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential applications in medicinal chemistry. This particular compound features a unique structure with an indolizine core, substituted with amino, carbonyl, and phenyl groups, making it a subject of interest for various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving pyridine and pyrrole derivatives.
Substitution Reactions:
Final Coupling: The attachment of the phenyl groups is often done using Suzuki–Miyaura coupling, which involves palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share a similar indole core but differ in their functional groups and biological activities.
Indolizine Derivatives: Compounds like 1,2,3-substituted indolizines have similar structures but different substituents, leading to varied properties and applications.
Uniqueness
2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide is unique due to its specific combination of functional groups and the indolizine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-3-(4-ethylbenzoyl)-N-(2-methylphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-17-11-13-18(14-12-17)24(29)23-22(26)21(20-10-6-7-15-28(20)23)25(30)27-19-9-5-4-8-16(19)2/h4-15H,3,26H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMGHKJWFYSKDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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